molecular formula C11H17NO B11043695 N-(Cyclohexylmethyl)-2-butynamide

N-(Cyclohexylmethyl)-2-butynamide

Cat. No.: B11043695
M. Wt: 179.26 g/mol
InChI Key: DTBLPGJGKDYVCC-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-2-butynamide is an organic compound characterized by the presence of a cyclohexylmethyl group attached to a 2-butynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-2-butynamide typically involves the reaction of cyclohexylmethylamine with 2-butynoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexylmethyl)-2-butynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the alkyne carbon, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)-2-butynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-butynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(Cyclohexylmethyl)-2-butynamide can be compared with other similar compounds, such as:

    N-(Cyclohexylmethyl)-2-propynamide: Similar structure but with a propynyl group instead of a butynyl group.

    N-(Cyclohexylmethyl)-2-pentynamide: Similar structure but with a pentynyl group instead of a butynyl group.

Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, as mentioned above.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential and develop new uses for this versatile compound.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(cyclohexylmethyl)but-2-ynamide

InChI

InChI=1S/C11H17NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h10H,3-5,7-9H2,1H3,(H,12,13)

InChI Key

DTBLPGJGKDYVCC-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1CCCCC1

Origin of Product

United States

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